2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}acetic acid
Overview
Description
2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}acetic acid is an organic compound with the molecular formula C9H8Cl2O2S and a molecular weight of 251.13 g/mol . This compound is characterized by the presence of a sulfanyl group attached to an acetic acid moiety, with a 2,4-dichlorophenyl group as a substituent. It is primarily used in research and industrial applications due to its unique chemical properties.
Biochemical Analysis
Biochemical Properties
2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}acetic acid plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them. For instance, it may bind to the active sites of enzymes, altering their activity and affecting the overall metabolic flux . The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and van der Waals forces.
Cellular Effects
This compound influences various types of cells and cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of signaling proteins, leading to changes in downstream signaling cascades . Additionally, it can influence the expression of specific genes, thereby altering the production of proteins involved in critical cellular functions. The compound’s impact on cellular metabolism can result in changes in energy production, biosynthesis, and degradation pathways.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites . This binding can lead to conformational changes in the enzymes, affecting their catalytic activity. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound can degrade over time, leading to a decrease in its activity. Long-term exposure to the compound may result in adaptive cellular responses, including changes in gene expression and metabolic adjustments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and improving metabolic function . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact becomes significant only above a certain dosage level.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in these pathways . The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites. These interactions can have downstream effects on cellular energy production, biosynthesis, and degradation processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its activity and function, as it may be concentrated in specific areas where it exerts its effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function . Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles within the cell. This localization can enhance or inhibit its interactions with biomolecules, thereby modulating its biochemical and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}acetic acid typically involves the reaction of 2,4-dichlorobenzyl chloride with thioglycolic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the thioglycolic acid displaces the chloride ion from the benzyl chloride, forming the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}acetic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}acetic acid involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The dichlorophenyl group may enhance the compound’s binding affinity to certain receptors or enzymes, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(2,4-Dichlorophenyl)methyl]thio}acetic acid
- 2-{[(2,4-Dichlorophenyl)methyl]sulfinyl}acetic acid
- 2-{[(2,4-Dichlorophenyl)methyl]sulfonyl}acetic acid
Uniqueness
2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}acetic acid is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and biological activity compared to its sulfinyl and sulfonyl analogs. The dichlorophenyl group also contributes to its unique properties by enhancing its stability and binding affinity .
Properties
IUPAC Name |
2-[(2,4-dichlorophenyl)methylsulfanyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2S/c10-7-2-1-6(8(11)3-7)4-14-5-9(12)13/h1-3H,4-5H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWTAKOPAASARET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CSCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30307236 | |
Record name | 2-{[(2,4-dichlorophenyl)methyl]sulfanyl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30307236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65051-31-2 | |
Record name | NSC190480 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190480 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-{[(2,4-dichlorophenyl)methyl]sulfanyl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30307236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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